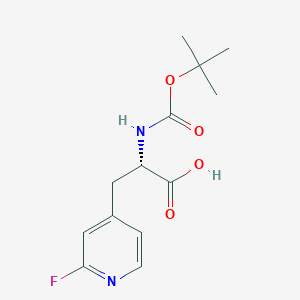
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluoropyridine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 2-fluoropyridine derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust purification methods like high-performance liquid chromatography (HPLC) would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoropyridine moiety, potentially leading to the removal of the fluorine atom.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of de-fluorinated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid would depend on its specific interactions with molecular targets. Typically, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the fluoropyridine moiety can enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid: Lacks the Boc protection.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Lacks the fluorine atom on the pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the combination of the Boc-protected amino group and the fluoropyridine moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17FN2O4 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
(2S)-3-(2-fluoropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-15-10(14)7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
RDVMMVFKQUOQLB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=NC=C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=NC=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















